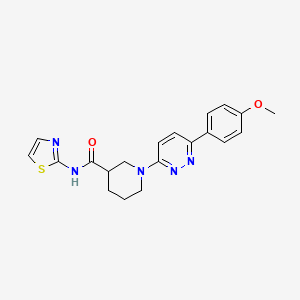

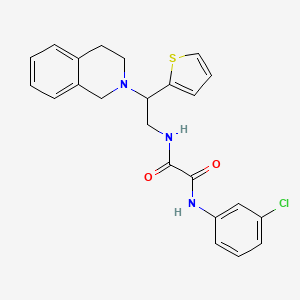

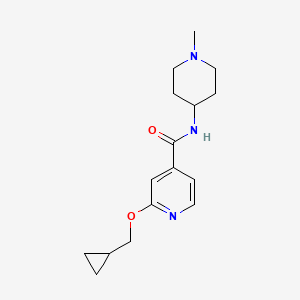

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide, also known as compound 1, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The compound belongs to the class of piperidine carboxamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In

科学的研究の応用

Synthesis and Biological Activities

- Anti-inflammatory and Analgesic Agents : Research led by Abu-Hashem et al. (2020) delves into the synthesis of novel heterocyclic compounds derived from benzodifuranyl, triazines, and thiazolopyrimidines, demonstrating significant anti-inflammatory and analgesic activities, indicative of potential applications in pain management and inflammatory disorders (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

- Antiparkinsonian Activities : Amr et al. (2008) developed thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives showing analgesic and antiparkinsonian activities, which could contribute to the development of new treatments for Parkinson's disease (Amr, Maigali, & Abdulla, 2008).

- Antimicrobial and Antituberculosis Activities : Patel, Agravat, & Shaikh (2011) reported on the antimicrobial activities of new pyridine derivatives, hinting at the utility of these compounds in combating infectious diseases (Patel, Agravat, & Shaikh, 2011). Additionally, Jeankumar et al. (2013) designed thiazole-aminopiperidine hybrids as Mycobacterium tuberculosis GyrB inhibitors, showcasing their potential in antituberculosis drug development (Jeankumar et al., 2013).

Anticancer and Dyeing Applications

- Antitumor Activities : Khalifa et al. (2015) synthesized heterocyclic aryl monoazo compounds, including thiazole-selenium disperse dyes, and assessed their antioxidant, antitumor, and antimicrobial activities. These compounds demonstrated high efficiency in vitro, offering insights into their potential for developing sterile and biologically active fabrics for various applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

作用機序

Target of Action

The primary target of this compound is the GABA-A receptor . The GABA-A receptor is an ionotropic receptor and ligand-gated ion channel which mediates inhibitory neurotransmission in the central nervous system.

Mode of Action

This compound acts as a selective and competitive antagonist at the GABA-A receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the action of GABA (gamma-aminobutyric acid), the chief inhibitory neurotransmitter in the mammalian central nervous system.

Pharmacokinetics

Thiazole derivatives, for example, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s bioavailability and its ability to reach its target in the body.

特性

IUPAC Name |

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2S/c1-27-16-6-4-14(5-7-16)17-8-9-18(24-23-17)25-11-2-3-15(13-25)19(26)22-20-21-10-12-28-20/h4-10,12,15H,2-3,11,13H2,1H3,(H,21,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERGICGNTQOEQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=NC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)

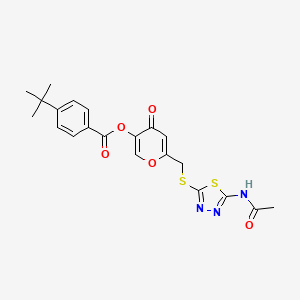

![6-(4-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2354596.png)

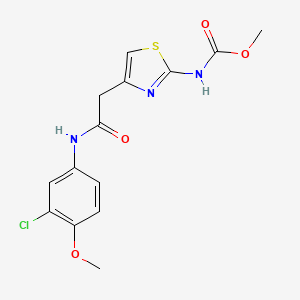

![2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2354597.png)

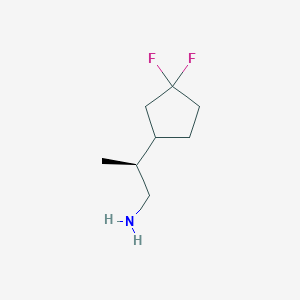

![Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate](/img/structure/B2354601.png)

![1-(2,6-difluorophenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2354605.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2354612.png)